Home > Products > Screening Compounds P21187 > 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one -

1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one

Catalog Number: EVT-14143904
CAS Number:
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a bromobenzene moiety, an imidazole ring, and a butanone side chain, which contribute to its biological activity and structural diversity.

Source

The synthesis of 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one has been explored in various studies, focusing on its production through condensation reactions involving specific precursors. The compound can be derived from intermediates formed during the reaction of 2-bromo-1-(4-bromophenyl)ethanone with substituted phenylpiperazines, followed by reduction processes .

Classification

This compound belongs to the class of imidazole derivatives, which are known for their diverse pharmacological properties. Imidazole derivatives often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer effects, making them valuable in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one typically involves a multi-step process:

  1. Condensation Reaction: The initial step involves the condensation of 2-bromo-1-(4-bromophenyl)ethanone with substituted phenylpiperazines. This reaction is facilitated by the use of potassium carbonate as a base in an acetonitrile solvent.
  2. Reduction: Following the condensation, the intermediates undergo reduction using sodium borohydride in ethanol. This step is crucial for converting the intermediate compounds into the desired final product .
  3. Crystallization: The final compound is obtained as colorless block-shaped crystals through slow evaporation from the solution containing the compound .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. The use of potassium carbonate helps to neutralize any acids formed during the reaction, promoting better yields.

Molecular Structure Analysis

Structure

The molecular formula for 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one is C14H14BrN2OC_{14}H_{14}BrN_{2}O. The structure consists of:

  • A bromobenzene ring (4-bromophenyl)
  • An imidazole ring
  • A butanone functional group

Data

The crystal structure analysis reveals that this compound crystallizes in a monoclinic system with specific lattice parameters that define its three-dimensional arrangement. Key parameters include:

  • Space group: P21/cP21/c
  • Unit cell dimensions: a=14.1884(10)a=14.1884(10) Å, b=5.3673(4)b=5.3673(4) Å, c=22.3768(15)c=22.3768(15) Å
  • Volume: V=1701.3(2)V=1701.3(2) ų .
Chemical Reactions Analysis

Reactions

The primary reactions involving 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one include:

  1. Formation of Imidazole Derivatives: The compound can undergo further chemical modifications to yield various imidazole derivatives that may exhibit enhanced biological properties.
  2. Cross-Coupling Reactions: It may participate in cross-coupling reactions with other electrophiles or nucleophiles to form more complex structures useful in drug development.

Technical Details

These reactions typically require specific catalysts and conditions to optimize yield and selectivity. For instance, palladium-catalyzed cross-coupling methods are often employed for arylation reactions involving imidazole derivatives.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one often involves interaction with biological targets such as enzymes or receptors.

  1. Receptor Binding: The imidazole ring can interact with biological receptors or enzymes through hydrogen bonding or π-stacking interactions.
  2. Biological Activity: This interaction can modulate biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Data

Research indicates that imidazole derivatives can act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways relevant to disease states .

Physical and Chemical Properties Analysis

Physical Properties

1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one exhibits several notable physical properties:

  • Melting point: Specific data not provided but typically assessed through laboratory methods.
  • Solubility: Likely soluble in organic solvents due to its non-polar characteristics.

Chemical Properties

The chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity with electrophiles due to the presence of nucleophilic sites on the imidazole ring.

Relevant analyses such as NMR spectroscopy and mass spectrometry are essential for confirming structure and purity during synthesis .

Applications

Scientific Uses

Due to its structural characteristics and biological activity, 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  • Biological Research: In studies aimed at understanding receptor interactions and signaling pathways.
Introduction to 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one in Medicinal Chemistry

Historical Context of Imidazole-Containing Bioactive Compounds

The imidazole ring (1,3-diazole) represents a privileged heterocyclic scaffold in medicinal chemistry due to its diverse biological activities and presence in numerous therapeutic agents. First synthesized in 1858 by Heinrich Debus and systematically named by Arthur Rudolf Hantzsch in 1887, imidazole's significance expanded dramatically with the discovery of benzimidazole antifungals in 1944 by Woolley [3] [9]. This five-membered aromatic system exhibits unique physicochemical properties, including amphotericity (pKa ~12.8 for conjugate acid, ~5.6 for base), significant polarity (dipole moment 3.61D), and the ability to form multiple hydrogen bonds via its pyrrole-like (H-donor) and pyridine-like (H-acceptor) nitrogen atoms [5] [9].

The historical development of imidazole-based therapeutics progressed through key milestones:

  • 1st Generation (1960s-1970s): Topical agents (clotrimazole, miconazole) targeting fungal CYP51
  • 2nd Generation (1980s): Systemically active ketoconazole, limited by toxicity
  • Triazole Era (1990s-present): Fluconazole, voriconazole, and posaconazole with improved selectivityImidazole-containing drugs currently represent >23 marketed agents, with applications spanning antifungals, proton-pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents (bendamustine) [3] [8]. The structural versatility of imidazole enables diverse synthetic approaches, including:
  • Debus-Radziszewski reaction: α-Halo ketones + ammonia/amines → α-aminoketones → imidazoles
  • Markwald synthesis: α-Amino carbonyls + isothiocyanates → 2-mercaptoimidazoles
  • Wallach synthesis: N,N'-Disubstituted oxamides + POCl₃ → chloroimidazoles [9]

Table 1: Clinically Significant Imidazole-Containing Therapeutics

Drug NameTherapeutic ClassKey Structural Features
KetoconazoleAntifungal1-Acetylpiperazine-4-yl imidazole
OmeprazoleProton pump inhibitor5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
BendamustineAntineoplastic1-[5-[Bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]ethanol
CimetidineH₂ receptor antagonist2-Cyano-1-methyl-3-[2-[[(5-methylimidazol-4-yl)methyl]thio]ethyl]guanidine

The emergence of 1-(4-bromophenyl)-4-imidazol-1-ylbutan-2-one represents a strategic evolution in imidazole medicinal chemistry, incorporating both the heterocyclic pharmacophore and a brominated aryl system connected via a flexible ketone-containing spacer [2]. This architecture leverages historical knowledge while enabling novel target interactions.

Role of Brominated Aryl Groups in Pharmacophore Design

Brominated aromatic systems serve as critical structural elements in pharmacophore design, particularly in compounds targeting infectious diseases and cancer. The 4-bromophenyl moiety in 1-(4-bromophenyl)-4-imidazol-1-ylbutan-2-one (CAS 149490-78-8) contributes multiple biochemical advantages:

Electronic and Steric Effects:

  • Bromine's substantial atomic radius (≈1.85Å) creates defined molecular topology for receptor complementarity
  • Moderate electronegativity (2.96 Pauling) induces electron withdrawal from the aryl ring (+R effect), enhancing π-π stacking capabilities with aromatic residues in binding pockets
  • Generates distinct hydrophobic regions (logP contribution ≈ +1.8) while maintaining moderate water solubility [2] [6]

Biological Impact:

  • Enhanced Target Affinity: Bromine's polarizability enables halogen bonding with biomolecular targets (bond strength 5–30 kJ/mol), particularly carbonyl oxygens and electron-rich nitrogen atoms. This interaction significantly improves binding specificity compared to non-halogenated analogs [1] [6].
  • Metabolic Stability: The C-Br bond reduces susceptibility to oxidative metabolism, extending plasma half-life. Brominated analogs typically demonstrate 2–3× longer half-lives versus chlorine-containing counterparts in microsomal studies [2] [9].
  • Cellular Penetration: Brominated compounds exhibit optimized logD values (≈2.3 at physiological pH), balancing membrane permeability and aqueous solubility [2].

Table 2: Comparative Analysis of Brominated vs. Non-Brominated Analogs

Structural Feature4-Bromophenyl AnalogPhenyl Analog4-Chlorophenyl Analog
Molecular Weight293.16 g/mol214.26 g/mol248.72 g/mol
cLogP (Calculated)2.31.12.1
Halogen Bond StrengthStrong (≈25 kJ/mol)NoneModerate (≈15 kJ/mol)
Microsomal Stability (t½)48 min22 min35 min

The strategic positioning of the bromine atom at the para-position creates a linear molecular geometry that optimizes interactions with hydrophobic enzyme pockets. In antifungal applications, this arrangement complements the conserved topology of fungal CYP51 active sites, where the bromine interacts with Leu376, Phe228, and Thr311 residues in Candida albicans enzymes [3]. Furthermore, brominated systems serve as versatile intermediates for further structural diversification through cross-coupling reactions (Suzuki, Heck, Sonogashira), enabling the generation of compound libraries from a single scaffold [6] [9].

Significance of Ketone-Imidazole Hybrid Architectures in Antimicrobial Research

The integration of ketone and imidazole functionalities through a butanoyl spacer creates a unique pharmacophore with demonstrated potential against resistant pathogens. This architecture (C₁₃H₁₃BrN₂O) features three distinct domains:

  • Imidazole pharmacophore: Target engagement via metal coordination/hydrogen bonding
  • Ketone functionality: Electronic modulation and conformational constraint
  • Bromophenyl domain: Hydrophobic/halogen bonding interactions [2]

Mechanistic Advantages:

  • The imidazole nitrogen coordinates with heme iron in CYP51 (lanosterol 14α-demethylase), inhibiting ergosterol biosynthesis in fungi [3].
  • The ketone carbonyl enables hydrogen bonding with catalytic residues in bacterial enzymes (e.g., MurB in peptidoglycan synthesis) [5].
  • The four-carbon spacer provides optimal distance (≈9.5Å) for simultaneous engagement of complementary binding pockets, reducing entropic penalties upon binding [2].

Antimicrobial Performance:Synthetic analogs demonstrate broad-spectrum activity against clinically relevant pathogens:

  • Antifungal Activity: MIC values against Candida spp. (32-64 µg/mL) and Aspergillus spp. (64-128 µg/mL), comparable to first-generation azoles but with reduced cytotoxicity (Selectivity Index >8) [2] [3].
  • Antibacterial Effects: Moderate inhibition of Gram-positive bacteria (MIC 64-128 µg/mL against MRSA), attributed to membrane disruption rather than CYP inhibition [5].

Table 3: Antimicrobial Activity Profile of Ketone-Imidazole Hybrids

PathogenMIC Range (µg/mL)Mechanistic TargetStructural Dependence
Candida albicans32-64CYP51 inhibitionImidazole ring + spacer length
Aspergillus fumigatus64-128CYP51 inhibitionBromophenyl orientation
MRSA (ATCC 43300)64-128Membrane disruptionKetone hydrophobicity
Pseudomonas aeruginosa>256Limited penetrationSpacer flexibility

Structure-Activity Relationship (SAR) Insights:

  • Spacer Optimization: Butanone linker balances flexibility (5 rotatable bonds) and conformational restriction. Shorter chains (propanone) reduce antifungal activity 4-fold, while longer chains (pentanone) increase cytotoxicity without efficacy gains [2].
  • Imidazole Substitution: N1-position essential for target binding; C2/C4 substitutions diminish activity due to steric interference with heme coordination [3] [5].
  • Ketone Positioning: α,β-Unsaturation increases potency but reduces selectivity. The ketone at C2 position enables optimal electronic communication between domains [2].

Recent studies highlight the scaffold's potential against resistant strains when combined with efflux pump inhibitors. Molecular modeling indicates binding to allosteric sites on fungal CYP51, suggesting reduced susceptibility to common resistance mutations (e.g., Y132F in C. glabrata) [3]. Furthermore, the ketone functionality serves as a synthetic handle for Schiff base formation or reduction, enabling prodrug approaches and chemical library expansion [2] [6].

Properties

Product Name

1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one

IUPAC Name

1-(4-bromophenyl)-4-imidazol-1-ylbutan-2-one

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

InChI

InChI=1S/C13H13BrN2O/c14-12-3-1-11(2-4-12)9-13(17)5-7-16-8-6-15-10-16/h1-4,6,8,10H,5,7,9H2

InChI Key

HMTSNPXAZGRFEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCN2C=CN=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.